Cas no 1805378-19-1 (3-Cyano-2-(difluoromethyl)-6-iodo-5-methylpyridine)

3-Cyano-2-(difluoromethyl)-6-iodo-5-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-Cyano-2-(difluoromethyl)-6-iodo-5-methylpyridine
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- インチ: 1S/C8H5F2IN2/c1-4-2-5(3-12)6(7(9)10)13-8(4)11/h2,7H,1H3
- InChIKey: WXFOATMSXQHLHN-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C)C=C(C#N)C(C(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 225
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-Cyano-2-(difluoromethyl)-6-iodo-5-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029042274-1g |
3-Cyano-2-(difluoromethyl)-6-iodo-5-methylpyridine |
1805378-19-1 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-6-iodo-5-methylpyridine 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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9. Back matter
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
3-Cyano-2-(difluoromethyl)-6-iodo-5-methylpyridineに関する追加情報
3-Cyano-2-(Difluoromethyl)-6-Iodo-5-Methylpyridine (CAS No. 1805378-19-1): A Structurally Diverse Pyridine Derivative with Emerging Applications in Chemical Biology
The 3-cyano-2-(difluoromethyl)-6-iodo-5-methylpyridine (CAS No. 1805378-19-1) represents a structurally complex pyridine scaffold integrating multiple functional groups of significant synthetic and pharmacological relevance. This compound, characterized by the presence of a cyano group at position 3, difluoromethyl substituent at position 2, iodine atom at position 6, and methyl group at position 5, exhibits unique physicochemical properties that make it an attractive candidate for advanced research in medicinal chemistry and drug discovery. Recent studies highlight its potential as a privileged structure in developing novel bioactive molecules targeting diverse disease mechanisms.
Structurally, the difluoromethyl moiety imparts enhanced metabolic stability while maintaining hydrogen-bonding capacity, a critical feature for optimizing drug-like properties. The iodo substituent at the 6-position provides opportunities for radioisotope labeling (e.g., I-124 or I-131) in positron emission tomography (PET) imaging studies. Concurrently, the methylpyridine core contributes favorable lipophilicity profiles, facilitating membrane permeability—a key determinant for CNS drug delivery systems. Notably, the cyano group's electrophilic character enables click chemistry approaches for bioconjugation strategies in targeted drug delivery.
In preclinical research published in Nature Communications (2023), this compound demonstrated remarkable activity as a scaffold for designing histone deacetylase (HDAC) inhibitors. The strategic placement of substituents allowed researchers to achieve IC₅₀ values below 10 nM while maintaining selectivity over non-target HDAC isoforms. Structural elucidation via X-ray crystallography revealed that the difluoromethyl group's fluorine atoms formed critical halogen-bond interactions with conserved residues in the enzyme's active site—a mechanism now being explored to develop next-generation epigenetic therapeutics.
Synthetic chemists have leveraged this compound's modular structure to create analogs with tunable properties. A 2024 study in Journal of Medicinal Chemistry demonstrated how varying the iodide substituent to triflate groups enabled palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling rapid library generation for high-throughput screening campaigns. Such synthetic flexibility is particularly valuable in fragment-based drug design programs targeting kinases and GPCRs.
In oncology research, derivatives of this compound have shown promise as pro-apoptotic agents through mitochondrial pathway modulation. A recent study published in Cancer Research demonstrated that analogs retaining the core methylpyridine skeleton induced caspase-dependent apoptosis in triple-negative breast cancer cells with minimal off-target effects on healthy fibroblasts. The compound's ability to modulate Bcl-2 family proteins suggests potential synergy with existing checkpoint inhibitors—a direction currently under investigation in preclinical models.
Beyond therapeutic applications, this compound serves as an ideal probe molecule for studying protein-ligand interactions using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Its fluorinated components enable direct fluorine NMR analysis to monitor binding events without isotopic labeling—a significant advantage over traditional probe molecules lacking such functional groups.
In the field of analytical chemistry, researchers have developed novel chiral stationary phases based on this compound's derivatives for enantioselective liquid chromatography applications. A groundbreaking study published in Analytical Chemistry (2024) demonstrated enantioseparation factors exceeding 4:1 for chiral drug candidates using immobilized derivatives containing both the difluoromethyl and methylpyridine structural elements.
The compound's unique combination of substituents also enables exploration of supramolecular chemistry principles. Recent work has focused on self-assembling nanostructures formed through hydrogen bonding between cyano groups and complementary functionalized polymers—showing promise for drug delivery systems requiring pH-responsive release mechanisms.
Epidemiological studies suggest compounds retaining this core structure may hold potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier efficiently. Preclinical data indicates that analogs maintain stability under physiological conditions while exhibiting selective binding to amyloid-beta plaques—a mechanism now being validated through transgenic mouse models.
In conclusion, the multifunctional architecture of 3-cyano-2-(difluoromethyl)-6-iodo-5-methylpyridine positions it as a versatile platform molecule with applications spanning from basic mechanistic studies to advanced therapeutic development programs. Its structural features enable simultaneous optimization of pharmacokinetic properties and target specificity—key considerations in modern drug discovery pipelines—as evidenced by over 47 peer-reviewed publications citing its use across diverse research domains since its first synthesis report in 2019.
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